2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide
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Overview
Description
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide is an organic compound that features a benzamide core with a 4-chlorophenyl and a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable hydroxypropyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine
Uniqueness
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide is unique due to its specific structural features, such as the hydroxypropyl and chlorophenyl substituents, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .
Properties
CAS No. |
50703-85-0 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-hydroxypropyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-17(21,13-7-9-14(18)10-8-13)11-12-5-3-4-6-15(12)16(20)19-2/h3-10,21H,11H2,1-2H3,(H,19,20) |
InChI Key |
RORNSAGDKFJVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1C(=O)NC)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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